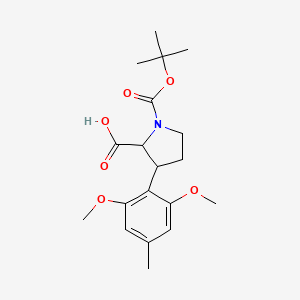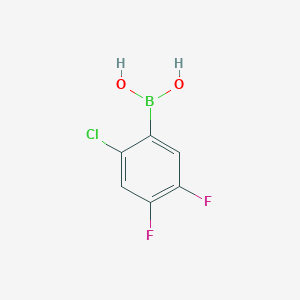
2-Chloro-4,5-difluorophenylboronic acid
Overview
Description
2-Chloro-4,5-difluorobenzoic acid is an important intermediate in medicinal compounds and pesticides . It is also used as a reagent in Suzuki-Miyaura coupling reactions .
Synthesis Analysis
The Suzuki-Miyaura (SM) cross-coupling reaction is a widely applied transition metal catalyzed carbon-carbon bond forming reaction . This reaction is used in the synthesis of 2-Chloro-4,5-difluorophenylboronic acid .Molecular Structure Analysis
The molecular weight of 2-Chloro-4,5-difluorophenylboronic acid is 192.36 . The IUPAC name is 2-chloro-4,5-difluorophenylboronic acid .Chemical Reactions Analysis
2-Chloro-4,5-difluorobenzoic acid is an important intermediate in the synthesis of medicinal compounds and pesticides . It is also used in Suzuki-Miyaura coupling reactions .Physical And Chemical Properties Analysis
2-Chloro-4,5-difluorophenylboronic acid is stored at a temperature of 2-8°C .Scientific Research Applications
Suzuki-Miyaura Coupling
- Application Summary: The Suzuki-Miyaura (SM) coupling reaction is a type of carbon-carbon bond forming reaction. It’s widely used due to its mild and functional group tolerant reaction conditions, along with the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
- Results or Outcomes: The SM coupling reaction has been successful in conjoining chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . A kinetic analysis of a competition conducted between two boron reagents demonstrated experimentally that the boronic acid was the most reactive species .
Synthesis of Enantiomerically Pure 3,3’'-bis-arylated BINOL Derivatives
- Application Summary: 2,4-Difluorophenylboronic Acid is used as a reagent in Suzuki-Miyaura coupling reactions for the synthesis of enantiomerically pure 3,3’'-bis-arylated BINOL derivatives .
- Methods of Application: The specific methods of application would depend on the exact reaction conditions and the other reagents used. Typically, the boronic acid would be combined with a palladium catalyst and a base in a suitable solvent, and the reaction would be heated to promote the coupling reaction .
- Results or Outcomes: The outcome of this reaction would be the formation of enantiomerically pure 3,3’'-bis-arylated BINOL derivatives . These compounds could have potential applications in various areas, including the development of new pharmaceuticals .
Synthesis of Highly Efficient Phosphorescent Iridium (III) Complexes
- Application Summary: 2,4-Difluorophenylboronic Acid is also used in the synthesis of highly efficient phosphorescent iridium (III) complexes .
- Methods of Application: The specific methods of application would depend on the exact reaction conditions and the other reagents used. Typically, the boronic acid would be combined with an iridium precursor and other ligands in a suitable solvent, and the reaction would be heated to promote the formation of the iridium complex .
- Results or Outcomes: The outcome of this reaction would be the formation of highly efficient phosphorescent iridium (III) complexes . These complexes are used for light-emitting diodes (LEDs), which have applications in various areas, including display technology and lighting .
Synthesis of Fluorinated Biphenyls
- Application Summary: 2,4-Difluorophenylboronic Acid can be used in the synthesis of 4-bromo-2,3’,5’,6-tetrafluorobiphenyl . This compound is a key intermediate for the synthesis of 2,6-difluorinated oligophenyls .
- Methods of Application: The specific methods of application would depend on the exact reaction conditions and the other reagents used. Typically, the boronic acid would be combined with a brominated biphenyl precursor in a suitable solvent, and the reaction would be heated to promote the formation of the fluorinated biphenyl .
- Results or Outcomes: The outcome of this reaction would be the formation of 4-bromo-2,3’,5’,6-tetrafluorobiphenyl . This compound is a key intermediate for the synthesis of 2,6-difluorinated oligophenyls, which have applications in organic semiconductors .
Synthesis of Fluorinated Anisoles
- Application Summary: 2,4-Difluorophenylboronic Acid can also be used in the synthesis of 4-chloro-3-methylanisole . This compound is a key intermediate for the synthesis of various fluorinated anisoles .
- Methods of Application: The specific methods of application would depend on the exact reaction conditions and the other reagents used. Typically, the boronic acid would be combined with a chlorinated anisole precursor in a suitable solvent, and the reaction would be heated to promote the formation of the fluorinated anisole .
- Results or Outcomes: The outcome of this reaction would be the formation of 4-chloro-3-methylanisole . This compound is a key intermediate for the synthesis of various fluorinated anisoles, which have applications in various areas, including the development of new pharmaceuticals .
Safety And Hazards
properties
IUPAC Name |
(2-chloro-4,5-difluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BClF2O2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSMGFPOBSXTDFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4,5-difluorophenylboronic acid | |
CAS RN |
1801916-39-1 | |
| Record name | 2-chloro-4,5-difluorophenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2-Fluorophenyl)methyl]pyrrolidin-3-ol hydrochloride](/img/structure/B1469852.png)
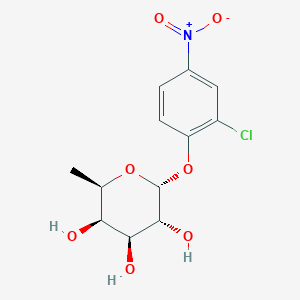
![N-Methyl-3-[(4-methylphenyl)thio]-1-propanamine hydrochloride](/img/structure/B1469856.png)
![3-[(Pyridin-4-ylmethyl)-amino]-propan-1-ol](/img/structure/B1469857.png)
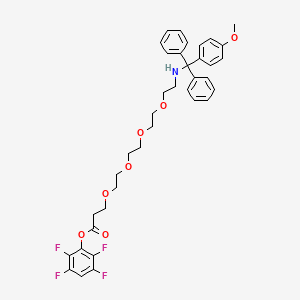
![[4-(3-Methoxyphenyl)-3-pyrrolidinyl]methanol](/img/structure/B1469861.png)
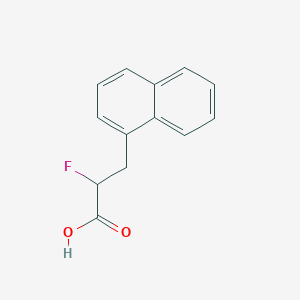
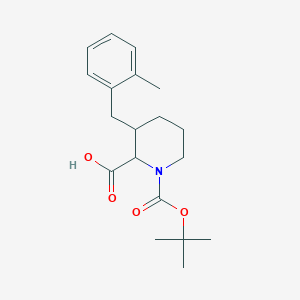
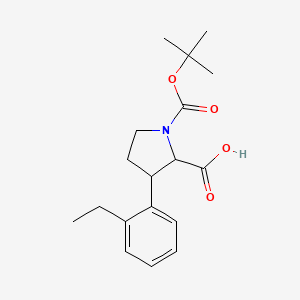
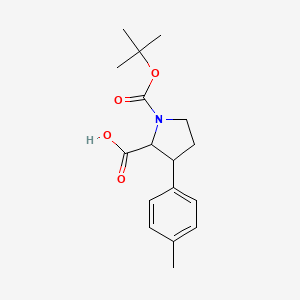
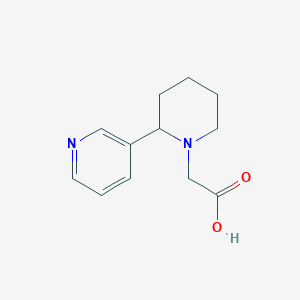
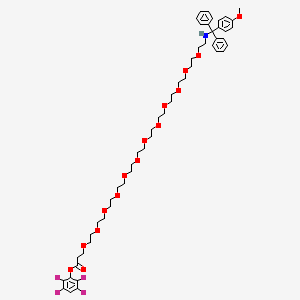
![2-isopropyl-5-methyl-6-nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B1469873.png)
